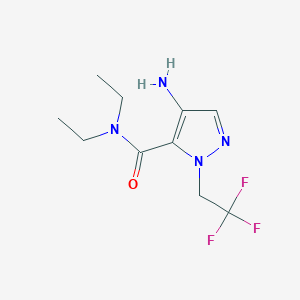

4-Amino-N,N-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

4-amino-N,N-diethyl-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F3N4O/c1-3-16(4-2)9(18)8-7(14)5-15-17(8)6-10(11,12)13/h5H,3-4,6,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSYFQVGMHMOAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=NN1CC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N,N-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

Amination and Diethylation: The amino group and diethyl groups can be introduced through amination reactions using appropriate amines and alkylation reactions with diethyl halides.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions may lead to the formation of reduced forms of the compound, such as the conversion of the carboxamide group to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed:

Oxidation Products: N-oxides, carboxylic acids, or other oxidized derivatives.

Reduction Products: Amines, alcohols, or other reduced forms.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents. Its unique structure allows for modifications that can enhance pharmacokinetic properties such as solubility and metabolic stability. Research indicates potential applications against diseases like malaria by targeting specific enzymes involved in parasite metabolism .

Agricultural Science

In agricultural research, compounds similar to 4-Amino-N,N-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide have been investigated for their efficacy as herbicides or pesticides. The ability to modify the compound's structure could lead to the development of more effective agrochemicals that target specific pests while minimizing environmental impact .

Comparative Studies

To understand the unique advantages of this compound, it is essential to compare it with related pyrazole derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Amino-1H-pyrazole-3-carboxylic acid | Lacks trifluoroethyl group | Different binding properties |

| 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid | Lacks amino group | Affects reactivity and applications |

| This compound | Contains both amino and trifluoroethyl groups | Enhanced biological activity due to dual functionality |

This table illustrates how the presence of both an amino group and a trifluoroethyl substituent in this compound provides distinct advantages over other compounds in terms of reactivity and potential therapeutic applications.

Case Study 1: Antimalarial Activity

In studies aimed at developing antimalarial therapies, analogs of this compound were synthesized and tested against Plasmodium falciparum. Results indicated that modifications to the pyrazole scaffold significantly improved both aqueous solubility and metabolic stability while maintaining high levels of antiparasitic activity .

Case Study 2: Agricultural Applications

Research into the herbicidal properties of pyrazole derivatives has demonstrated that compounds similar to this compound can effectively inhibit weed growth while being less toxic to crops. Such findings suggest a pathway for developing selective herbicides that minimize environmental impact .

Mechanism of Action

The mechanism of action of 4-Amino-N,N-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-5-carboxamide Derivatives

Key Observations:

- The trifluoroethyl group in the target compound enhances lipophilicity and electronic effects compared to ethyl or fluoroethyl substituents .

Analytical Characterization

Table 4: Spectroscopic Data Comparison

Analysis:

Biological Activity

4-Amino-N,N-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide, a compound within the pyrazole family, has garnered attention for its potential biological activities. This article synthesizes current knowledge regarding its pharmacological properties, particularly its antitumor, anti-inflammatory, and antimicrobial activities.

- Molecular Formula : C10H15F3N4O

- Molar Mass : 264.25 g/mol

- CAS Number : 2101196-74-9

- Density : 1.33 g/cm³ (predicted)

- Boiling Point : 380.5 °C (predicted)

- pKa : 1.17 (predicted) .

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties due to their ability to inhibit key enzymes involved in cancer progression. For instance, studies have shown that compounds similar to this compound can effectively inhibit BRAF(V600E) and other kinases critical in various cancers .

A notable study demonstrated that specific pyrazole derivatives displayed cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that these compounds could serve as effective chemotherapeutic agents when combined with conventional drugs like doxorubicin .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation in macrophages . This mechanism suggests a potential therapeutic application in treating inflammatory diseases.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial properties of pyrazole derivatives against various pathogens. The compound has shown moderate to excellent inhibitory activity against several phytopathogenic fungi, indicating its potential use in agricultural applications . Additionally, some derivatives have been found to disrupt bacterial cell membranes, leading to cell lysis and death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazole derivatives. Modifications at different positions on the pyrazole ring can significantly influence their biological activities. For example, the introduction of trifluoroethyl groups has been associated with enhanced potency against specific targets .

Case Studies

- Antitumor Efficacy : A study involving a series of pyrazole derivatives highlighted their effectiveness against BRAF(V600E) mutations in melanoma models. The derivatives were synthesized and tested for their ability to inhibit tumor growth in vivo.

- Anti-inflammatory Mechanism : Research on the anti-inflammatory effects of pyrazole compounds revealed that they significantly reduced LPS-induced inflammation in mouse models by modulating immune responses.

- Antimicrobial Testing : A comparative study assessed various pyrazole derivatives against common fungal pathogens. The results indicated that certain modifications led to enhanced antifungal activity compared to standard treatments.

Q & A

Q. What are the key synthetic pathways for 4-amino-N,N-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis of pyrazole derivatives typically involves cyclocondensation or multi-step functionalization. For example, pyrazole-4-carboxamides are often synthesized via:

Cyclocondensation : Reacting β-keto esters with hydrazine derivatives under reflux conditions (e.g., ethanol or DMF at 80–100°C) to form the pyrazole core .

Functionalization : Introducing trifluoroethyl and carboxamide groups via nucleophilic substitution or coupling reactions (e.g., using EDCl/HOBt for amide bond formation) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Key variables : Temperature, solvent polarity, and stoichiometry of reagents critically affect regioselectivity and byproduct formation. For instance, excess trifluoroethylating agents may lead to over-alkylation .

Q. How can solubility limitations of this compound be addressed in in vitro assays?

The trifluoroethyl and diethylamide groups confer moderate hydrophobicity, leading to poor aqueous solubility (<1 mg/mL in water). Mitigation strategies include:

- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based solubilizers to enhance dispersion .

- Derivatization : Synthesize water-soluble prodrugs (e.g., phosphate esters) or incorporate polar substituents (e.g., hydroxyl groups) without disrupting the pyrazole core .

- Nanoformulation : Liposomal encapsulation or polymeric nanoparticles to improve bioavailability .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : and NMR to confirm regiochemistry (e.g., pyrazole C-4 vs. C-5 substitution) and trifluoroethyl group integration .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity analysis. ESI-MS in positive mode detects [M+H] ions .

- X-ray crystallography : To resolve ambiguities in stereochemistry or crystal packing effects, as demonstrated for structurally related pyrazole-carboxamides .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s bioactivity and metabolic stability?

The trifluoroethyl group enhances:

- Metabolic stability : Resistance to cytochrome P450 oxidation due to strong C–F bonds .

- Target affinity : Fluorine’s electronegativity improves binding to hydrophobic enzyme pockets (e.g., kinases or GPCRs) via dipole interactions .

Data contradiction : While fluorinated groups generally reduce clearance rates, some studies report increased hepatotoxicity due to fluoroacetate metabolite formation . Validate via in vitro microsomal assays (human/rat liver S9 fractions) .

Q. What computational strategies are effective for predicting SAR (structure-activity relationships) of this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on the pyrazole carboxamide’s hydrogen-bonding potential .

- QSAR models : Train models using descriptors like logP, polar surface area, and Fukui indices to predict bioavailability or toxicity .

- MD simulations : Assess trifluoroethyl group flexibility in aqueous vs. lipid bilayer environments (GROMACS/NAMD) .

Q. How can conflicting data on enzyme inhibition potency be resolved?

Discrepancies in IC values may arise from:

- Assay conditions : Variations in ATP concentration (for kinase assays) or buffer pH altering ionization states .

- Protein isoforms : Test against multiple isoforms (e.g., PKA vs. PKC) to identify selectivity .

Validation steps :

Standardize assay protocols (e.g., ADP-Glo™ kinase assay).

Use orthogonal methods (SPR vs. fluorescence polarization) to confirm binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.